molecular formula C10H11NO3 B1518160 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 20844-74-0

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1518160
CAS No.: 20844-74-0
M. Wt: 193.2 g/mol
InChI Key: PNPDJORVEQMXOW-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 20844-74-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
  • Antitumor Potential : Research indicates that derivatives of benzoxazole compounds can induce apoptosis in cancer cells. The specific effects of this compound on tumor cell lines warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines:

  • Cell Proliferation : The compound was tested on human lung cancer cell line A549 and human umbilical vein endothelial cells (HUVEC). Results indicated that it could inhibit A549 cell proliferation significantly while promoting apoptosis in HUVECs .

Case Studies

  • Case Study on Apoptosis Induction :
    • A study involving the treatment of HUVECs with this compound showed a dose-dependent increase in apoptotic markers. This suggests potential applications in cancer therapy by targeting endothelial cells associated with tumor growth .
  • Anti-inflammatory Properties :
    • In a model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a reduction in inflammatory cytokine production. This effect highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantExhibits significant antioxidant properties
Anti-inflammatoryReduces pro-inflammatory cytokines
Induction of ApoptosisPromotes apoptosis in HUVEC and inhibits A549 cells
Antitumor ActivityPotential to inhibit tumor cell proliferation

Properties

IUPAC Name

3-(3-hydroxypropyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPDJORVEQMXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.